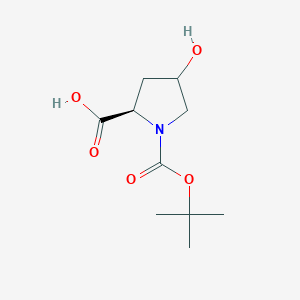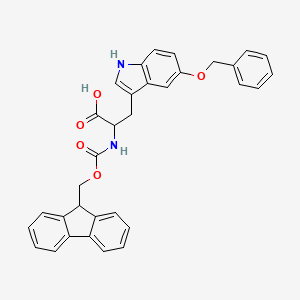![molecular formula C8H5NO2 B1322191 Furo[2,3-c]pyridine-5-carboxaldehyde CAS No. 478148-61-7](/img/structure/B1322191.png)
Furo[2,3-c]pyridine-5-carboxaldehyde
Vue d'ensemble
Description
Furo[2,3-c]pyridine-5-carboxaldehyde is a chemical compound with the molecular formula C8H5NO2 . It has a molecular weight of 147.13 g/mol .
Molecular Structure Analysis
The InChI code for Furo[2,3-c]pyridine-5-carboxaldehyde is 1S/C8H5NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-5H . The Canonical SMILES is C1=COC2=CN=C(C=C21)C=O .Chemical Reactions Analysis
While specific chemical reactions involving Furo[2,3-c]pyridine-5-carboxaldehyde are not detailed in the retrieved sources, it’s known that this compound can participate in various chemical reactions .Physical And Chemical Properties Analysis
Furo[2,3-c]pyridine-5-carboxaldehyde is a solid at room temperature . It has a topological polar surface area of 43.1 Ų and a XLogP3-AA value of 1.1 . It has no hydrogen bond donors and three hydrogen bond acceptors .Applications De Recherche Scientifique
Photosensitizer Development
A novel furo[3,2-c]pyridine-based compound has been developed as an Aggregation-Induced Emission (AIE) active photosensitizer. This compound, named LIQ-TF, exhibits near-infrared emission with high quantum yield and efficient generation of singlet oxygen and hydroxyl radicals, making it suitable for specific imaging and photodynamic ablation of Gram-positive bacteria .
Proteomics Research
Furo[2,3-c]pyridine-5-carboxaldehyde is also used as a biochemical in proteomics research. Its molecular formula is C8H5NO2 with a molecular weight of 147.13 .
Safety and Hazards
Propriétés
IUPAC Name |
furo[2,3-c]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXRQBNEOKIHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CN=C(C=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621966 | |
| Record name | Furo[2,3-c]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[2,3-c]pyridine-5-carboxaldehyde | |
CAS RN |
478148-61-7 | |
| Record name | Furo[2,3-c]pyridine-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478148-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[2,3-c]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)









![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)